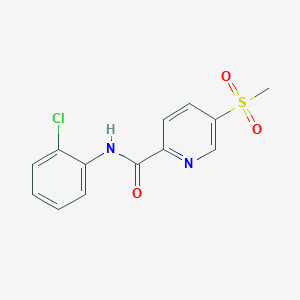

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide

Vue d'ensemble

Description

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide (also known as CPMS) is a synthetic compound used in scientific research. It is a member of the picolinamide family and is known for its unique properties that make it an ideal tool for a variety of laboratory experiments. CPMS has been used in a variety of research applications, from studying the biochemical and physiological effects of compounds to exploring the mechanisms of action of drugs and other agents.

Applications De Recherche Scientifique

1. Catalysis and Ligand Design

N-(Methylsulfonyl)-2-pyridinecarboxamide, a compound related to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, has been used in catalysis. Ir complexes bearing this ligand have been employed as catalysts for aqueous formic acid dehydrogenation. These ligands were designed to maintain the skeleton of picolinamide, which is crucial for their role in catalysis (Guo et al., 2023).

2. Radiosynthesis and PET Imaging

Compounds structurally similar to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, specifically N-(3-chlorophenyl)-2-picolinamide derivatives, have been synthesized for potential ligands in PET imaging of the brain. One such compound showed improved binding affinity and was used for in vivo imaging studies in monkeys, indicating its utility in neurological research (Kil et al., 2014).

3. Modulators in Neuropharmacology

N-Phenylsulfonyl-1H-pyrrole picolinamides, related to the target compound, have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds demonstrate the potential of picolinamide derivatives in neuropharmacological research, particularly in modulating neural receptors (Gogliotti et al., 2016).

4. Anti-Inflammatory Properties

Research on compounds similar to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, such as 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, has shown anti-inflammatory properties. These compounds inhibited oedema formation in mice, highlighting their potential use in studying inflammatory responses (Torres et al., 1999).

5. Metal-Amide Bond Studies

The interaction of N-(aryl)picolinamides with metals such as iridium has been studied. This research, exploring metal-amide bond activations, demonstrates the application of picolinamide derivatives in inorganic and organometallic chemistry (Dasgupta et al., 2008).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-5-methylsulfonylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-20(18,19)9-6-7-12(15-8-9)13(17)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKJSAEIXKTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)

![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)